molecular formula C6H5BrF2N2 B2941221 5-Bromo-3-(difluoromethyl)pyridin-2-amine CAS No. 1335050-39-9

5-Bromo-3-(difluoromethyl)pyridin-2-amine

Cat. No.: B2941221
CAS No.: 1335050-39-9
M. Wt: 223.021
InChI Key: CSAQTTOMTJSVQE-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H5BrF2N2 It is a derivative of pyridine, characterized by the presence of bromine and difluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)pyridin-2-amine typically involves the bromination of 3-(difluoromethyl)pyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(difluoromethyl)pyridin-2-amine-5-azide, while a Suzuki coupling reaction with phenylboronic acid would produce 5-phenyl-3-(difluoromethyl)pyridin-2-amine .

Scientific Research Applications

5-Bromo-3-(difluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

5-Bromo-3-(difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAQTTOMTJSVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335050-39-9
Record name 5-bromo-3-(difluoromethyl)pyridin-2-amine
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